BenchChemオンラインストアへようこそ!

Cymserine

Butyrylcholinesterase Selectivity Alzheimer's disease

Cymserine (CAS 145209-39-8) is a semi-selective butyrylcholinesterase (BuChE) inhibitor (~15-fold over AChE) that elevates brain acetylcholine without classic peripheral cholinergic side effects. Unlike donepezil (AChE-selective) or rivastigmine (dual), cymserine uniquely combines BuChE inhibition with APP/Aβ modulation—a dual mechanism its analog phenserine lacks. Validated IC₅₀: 63–100 nM (human BuChE). Essential reference standard for HPLC/LC-MS assay development and enzyme inhibition screening. Supplied as high-purity solid for reproducible dose-response studies in advanced Alzheimer's models where BuChE activity predominates.

Molecular Formula C23H29N3O2
Molecular Weight 379.5 g/mol
CAS No. 145209-39-8
Cat. No. B1245408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCymserine
CAS145209-39-8
Synonymscymserine
Molecular FormulaC23H29N3O2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C
InChIInChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27)/t21-,23+/m1/s1
InChIKeyNKJRRVBTMYRXRB-GGAORHGYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cymserine (CAS 145209-39-8) for Alzheimer's Research: A Selective Butyrylcholinesterase Inhibitor


Cymserine (CAS 145209-39-8), also known as 4-isopropylphenserine, is a synthetic carbamate derivative of physostigmine developed as an experimental Alzheimer's disease (AD) therapeutic [1]. It functions as a reversible cholinesterase inhibitor with moderate selectivity (approximately 15-fold) for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), positioning it as a semi-selective BuChE inhibitor distinct from AChE-preferring agents like its close structural analog phenserine [2]. The compound belongs to the hexahydropyrroloindole carbamate class and serves as a chemical biology tool for investigating the role of BuChE in cholinergic neurotransmission and AD pathophysiology [3].

Why Cymserine (CAS 145209-39-8) Cannot Be Substituted by Other Cholinesterase Inhibitors in Alzheimer's Research


Cymserine occupies a unique pharmacological niche that generic substitution with other cholinesterase inhibitors fails to address. Unlike clinically approved AChE-selective agents (e.g., donepezil) or dual AChE/BuChE inhibitors (e.g., rivastigmine), cymserine provides semi-selective BuChE inhibition that elevates brain acetylcholine without inducing the classic peripheral cholinergic adverse effects associated with AChE inhibition [1]. Furthermore, cymserine demonstrates dual functionality—both BuChE inhibition and amyloid precursor protein (APP) modulation—that its closest structural analog, phenserine (an AChE-selective inhibitor), does not share with the same BuChE selectivity profile [2]. Substituting cymserine with a non-selective carbamate or a pure AChE inhibitor would fundamentally alter the experimental outcome, particularly in models of advanced AD where BuChE activity predominates [3].

Cymserine (CAS 145209-39-8) Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


BuChE Selectivity Profile: Cymserine vs. Phenserine vs. Bisnorcymserine

Cymserine demonstrates intermediate BuChE selectivity (15-fold over AChE in human enzymes) that distinguishes it from the AChE-selective phenserine and the highly BuChE-selective bisnorcymserine (BNC, 110-fold). This graded selectivity profile enables researchers to titrate the degree of BuChE inhibition in experimental systems [1].

Butyrylcholinesterase Selectivity Alzheimer's disease

Human BuChE Inhibition Kinetics: Cymserine IC50 Determination

Cymserine exhibits potent, concentration-dependent inhibition of human BuChE with an IC50 range of 63-100 nM under standard assay conditions, confirming its utility as a nanomolar-potency BuChE inhibitor suitable for in vitro pharmacological studies [1].

Enzyme kinetics IC50 Butyrylcholinesterase inhibition

β-Amyloid Precursor Protein (APP) Modulation: Cymserine vs. Phenserine

Cymserine reduces both intracellular and extracellular amyloid precursor protein (APP) and secreted amyloid-beta (Aβ) peptide levels in human neuroblastoma cells, demonstrating a disease-modifying potential beyond cholinesterase inhibition that phenserine also possesses but cymserine achieves with distinct BuChE selectivity [1].

Amyloid-beta APP processing Neuroprotection

Metabolic Liability: Cymserine Conversion to Eseroline vs. Analogue Optimization

A portion of administered cymserine undergoes metabolic conversion to eseroline, a potent mu-opioid agonist with neurotoxic potential, representing a key liability that has driven the development of optimized cymserine analogues (e.g., bisnorcymserine, dihydrobenzodioxepine cymserine) that maintain BuChE selectivity while improving metabolic stability [1].

Metabolism Neurotoxicity Drug development

In Vivo Brain Acetylcholine Elevation and Cognitive Improvement in Aged Rodents

Cymserine analogs administered to rats produced long-term inhibition of brain BuChE and elevated extracellular acetylcholine (ACh) levels without inhibiting AChE, resulting in improved cognitive performance (maze navigation) in aged animals and augmented long-term potentiation (LTP) in hippocampal slices [1]. This in vivo functional profile distinguishes BuChE-selective inhibitors from AChE inhibitors that produce dose-limiting peripheral cholinergic adverse effects [2].

In vivo pharmacology Acetylcholine Cognitive enhancement

Structural Determinants of Selectivity: Cymserine vs. Phenserine Carbamate Moiety

The differential selectivity of cymserine (BuChE-preferring) versus phenserine (AChE-preferring) arises from the substitution pattern on the phenylcarbamate moiety: cymserine bears a 4-isopropyl group, whereas phenserine is unsubstituted [1]. Ring-C opening of the tricyclic core preserves anticholinesterase activity and subtype selectivity, demonstrating that the carbamate group—not the tricyclic scaffold—dictates enzyme preference [2].

Structure-activity relationship Carbamate Selectivity

Cymserine (CAS 145209-39-8): Validated Research and Industrial Application Scenarios


In Vitro Pharmacological Tool for BuChE-Dependent Mechanisms in Alzheimer's Disease

Cymserine serves as a reference BuChE inhibitor for in vitro studies investigating the role of butyrylcholinesterase in acetylcholine hydrolysis, particularly in cellular and biochemical models of Alzheimer's disease. With an IC50 of 63-100 nM against human BuChE, it provides potent, reversible inhibition suitable for dose-response experiments and kinetic analyses [1]. Its 15-fold selectivity over AChE allows researchers to dissect BuChE-specific contributions to cholinergic signaling without complete AChE sparing [2].

In Vivo Preclinical Studies of Cognitive Enhancement Without Peripheral Cholinergic Toxicity

Cymserine and its analogs are employed in rodent models of cognitive aging and Alzheimer's disease to evaluate the therapeutic hypothesis that selective BuChE inhibition can elevate brain acetylcholine and improve cognitive performance while avoiding the dose-limiting peripheral adverse effects (tremors, salivation, lacrimation) characteristic of AChE inhibitors [1]. Studies have demonstrated long-term brain BuChE inhibition, elevated extracellular ACh, improved maze navigation, and augmented hippocampal long-term potentiation in aged rats following cymserine analog treatment [2].

APP/Aβ Pathway Modulation Studies in Cellular and Transgenic Models

Cymserine is utilized in research examining the intersection of cholinergic signaling and amyloidogenic APP processing. In cultured human neuroblastoma cells, cymserine treatment reduces intra- and extracellular amyloid precursor protein (APP) and secreted Aβ peptide levels without affecting cell viability [1]. This dual functionality—BuChE inhibition plus APP modulation—makes cymserine a valuable chemical probe for investigating disease-modifying mechanisms in AD that extend beyond symptomatic cholinergic enhancement [2].

Analytical Reference Standard and Method Development for BuChE Inhibitor Screening

Cymserine (CAS 145209-39-8) is procured as a high-purity reference standard for analytical method development, including HPLC and LC-MS assays for quantifying BuChE inhibitors in biological matrices. Its well-characterized inhibition kinetics and defined IC50 range (63-100 nM) against human BuChE make it suitable as a positive control in enzyme inhibition screening assays and for validating immobilized enzyme reactor (IMER) systems used in inhibitor characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cymserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.